

Application of Lenalidomide-13C5,15N in Human ADME Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: *Lenalidomide-13C5,15N*

Cat. No.: *B15541929*

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Introduction

Lenalidomide, an immunomodulatory agent with potent anti-neoplastic properties, is a cornerstone in the treatment of multiple myeloma and other hematologic malignancies. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in humans is critical for optimizing its therapeutic use and ensuring patient safety. The use of stable isotope-labeled versions of drugs, such as **Lenalidomide-13C5,15N**, in conjunction with sensitive bioanalytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), offers a powerful approach to delineate the ADME characteristics of a drug without the need for radiolabeling.

This document provides detailed application notes and a comprehensive protocol for conducting a human ADME study using **Lenalidomide-13C5,15N**.

Application Notes

The primary objective of a human ADME study using **Lenalidomide-13C5,15N** is to comprehensively characterize the pharmacokinetic profile of lenalidomide and its metabolites. Stable isotope labeling allows for the differentiation of the administered drug from its endogenous counterparts and provides a precise method for tracing its metabolic fate.

Key Advantages of Using **Lenalidomide-13C5,15N**:

- **Non-Radioactive:** Eliminates the need for specialized facilities and the safety precautions associated with handling radioactive materials.
- **High Sensitivity and Specificity:** LC-MS/MS analysis allows for the accurate quantification of the labeled drug and its metabolites at very low concentrations.
- **Metabolite Identification:** The known mass shift of the stable isotopes facilitates the identification of drug-related metabolites in complex biological matrices.
- **Absolute Bioavailability:** Can be used in "microdose" studies to determine the absolute bioavailability of an oral formulation.

Quantitative Data Summary

The following tables summarize the key quantitative ADME parameters for lenalidomide based on studies conducted with ^{14}C -labeled lenalidomide, which are expected to be comparable for **Lenalidomide- $^{13}\text{C}_5,^{15}\text{N}$** .

Table 1: Pharmacokinetic Parameters of Lenalidomide in Healthy Male Subjects (Single 25 mg Oral Dose)

| Parameter | Value | Reference |
|------------------------|----------|-----------|
| Tmax (h) | 0.77–1.0 | |
| Terminal Half-life (h) | ~3 | |
| Oral Bioavailability | >90% | [1] |
| Protein Binding | ~30% | [2] |

Table 2: Mass Balance and Excretion of Lenalidomide in Healthy Male Subjects

| Parameter | Percentage of Administered Dose | Reference |
|--|---------------------------------|-----------|
| Total Recovery (10 days) | ~94% | |
| Recovery in Urine (24 h) | >88% | |
| Primary Route of Elimination (Urine) | ~90% | [2] |
| Excretion in Feces | ~4% | [2] |
| Unchanged Lenalidomide in Urine (24 h) | ~82% | [1] |

Table 3: Major Circulating Components in Plasma

| Component | Percentage of Total Radioactivity (AUC) | Reference |
|------------------------|---|-----------|
| Unchanged Lenalidomide | ~92% | |
| 5-hydroxy-lenalidomide | <5% | |
| N-acetyl-lenalidomide | <5% | |

Experimental Protocols

This section outlines a detailed protocol for a human ADME study using **Lenalidomide-13C5,15N**.

Study Design

A single-center, open-label, single-dose study in healthy adult male and/or female subjects.

- Number of Subjects: 6-8 healthy volunteers.
- Dose: A single oral dose of 25 mg lenalidomide, consisting of a mixture of unlabeled lenalidomide and a tracer amount of **Lenalidomide-13C5,15N**.

Subject Selection

- Inclusion Criteria: Healthy adults (18-55 years), with a body mass index (BMI) within the normal range. Normal renal and hepatic function as confirmed by screening assessments.
- Exclusion Criteria: History of significant medical conditions, use of concomitant medications, pregnancy or lactation.

Dosing and Sample Collection

- Dosing: Following an overnight fast, subjects will receive a single oral dose of the lenalidomide formulation.
- Blood Sampling: Blood samples will be collected in appropriate anticoagulant tubes at pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose. Plasma will be separated by centrifugation and stored at -80°C until analysis.
- Urine Collection: Urine will be collected pre-dose and then pooled at intervals of 0-4, 4-8, 8-12, 12-24, 24-48, 48-72, and 72-96 hours post-dose. The total volume of each collection will be recorded, and aliquots will be stored at -80°C.
- Feces Collection: Feces will be collected pre-dose and then for each 24-hour interval up to 96 hours post-dose. Samples will be homogenized and stored at -80°C.

Bioanalytical Method

- Technique: Validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
- Sample Preparation:
 - Plasma: Protein precipitation or liquid-liquid extraction.
 - Urine: Dilution with an appropriate buffer.
 - Feces: Homogenization followed by solid-phase extraction.

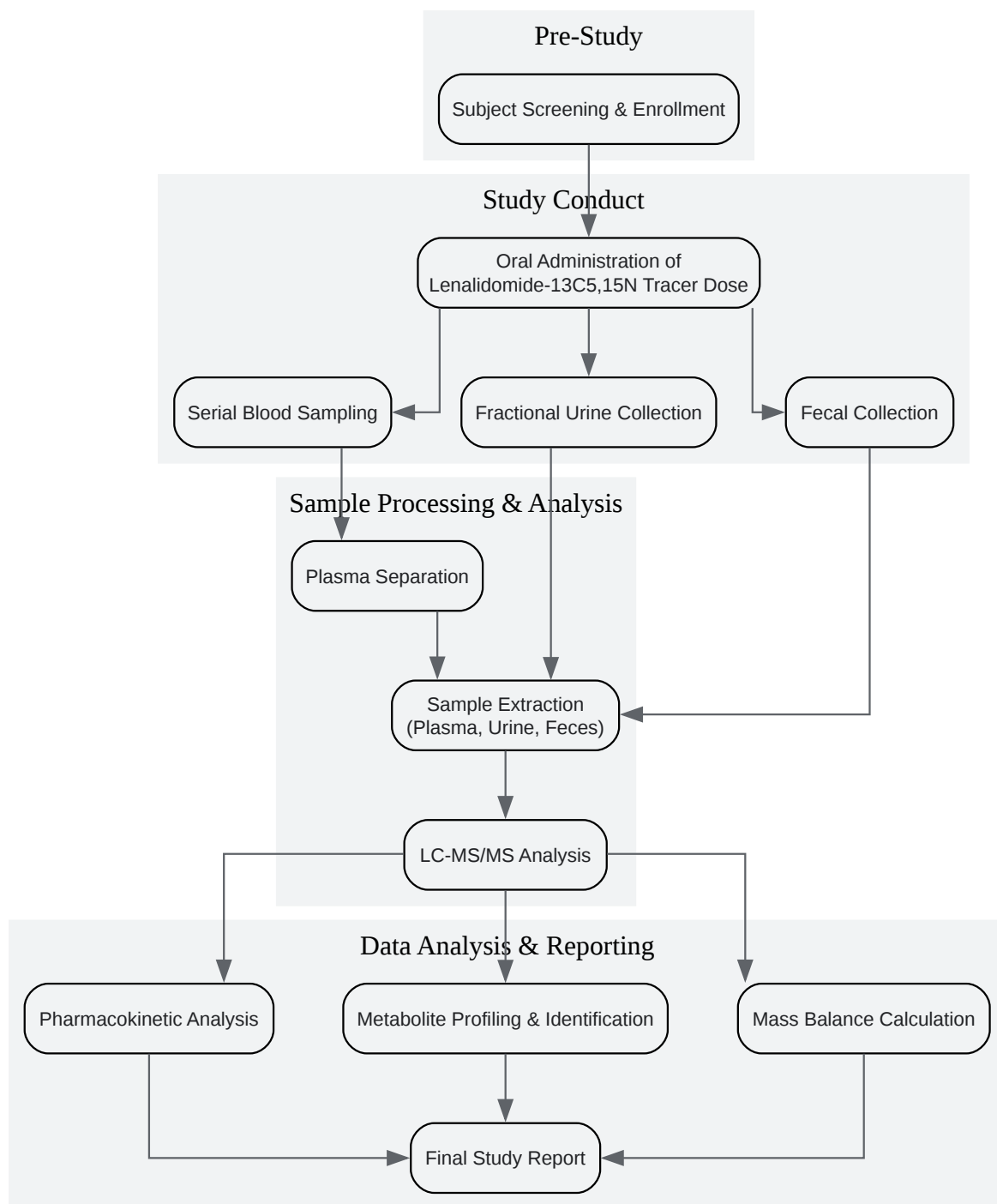
- Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
- Quantification: Quantification of lenalidomide, **Lenalidomide-13C5,15N**, and its metabolites will be performed using a stable isotope-labeled internal standard. Multiple reaction monitoring (MRM) will be used to monitor the specific parent-to-product ion transitions for each analyte.

Data Analysis

- Pharmacokinetic Parameters: Non-compartmental analysis will be used to determine pharmacokinetic parameters such as C_{max}, T_{max}, AUC, t_{1/2}, and clearance.
- Metabolite Profiling: Qualitative and quantitative analysis of metabolites in plasma, urine, and feces.
- Mass Balance Calculation: Determination of the total recovery of the administered dose in urine and feces.

Visualizations

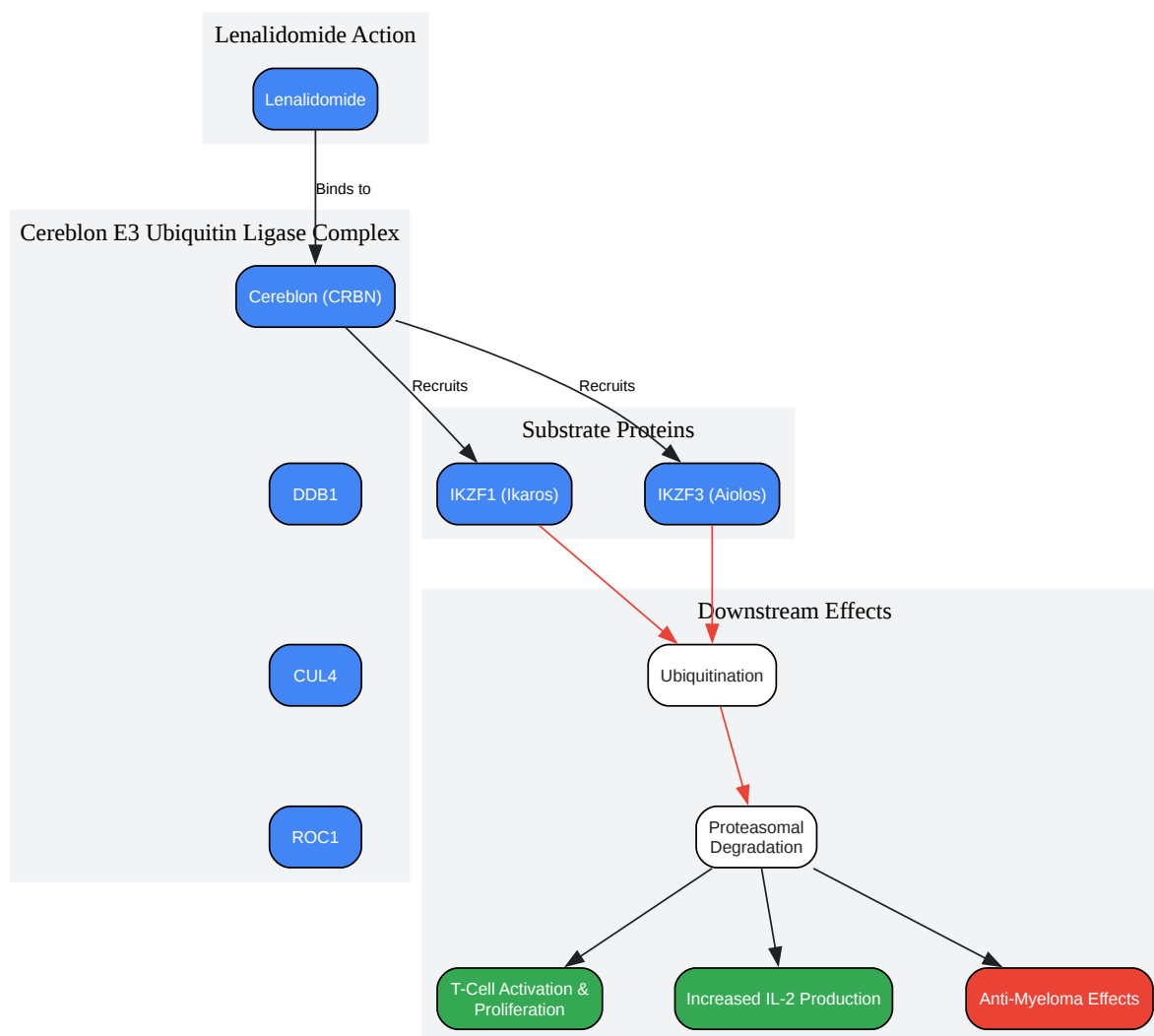
Experimental Workflow



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Caption: Human ADME study workflow using **Lenalidomide-13C₅,15N**.

Lenalidomide Mechanism of Action: Signaling Pathway



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Caption: Lenalidomide's mechanism via the Cereblon E3 ligase pathway.

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References

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